molecular formula C5H8BrNO2 B2663527 2-(Bromomethyl)morpholin-3-one CAS No. 2138232-60-5

2-(Bromomethyl)morpholin-3-one

Cat. No.: B2663527
CAS No.: 2138232-60-5
M. Wt: 194.028
InChI Key: YVQBJYBFTFUXMQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)morpholin-3-one is a chemical compound with the molecular formula C5H8BrNO2. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. The presence of a bromomethyl group at the 2-position and a carbonyl group at the 3-position of the morpholine ring makes this compound unique and reactive.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)morpholin-3-one typically involves the bromination of morpholin-3-one. One common method is the reaction of morpholin-3-one with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of brominating agents that offer better control over the reaction conditions. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)morpholin-3-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of hydroxyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxyl or hydroxyl derivatives.

Scientific Research Applications

2-(Bromomethyl)morpholin-3-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)morpholin-3-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the carbonyl group can participate in various addition and condensation reactions. These properties make the compound a versatile intermediate in organic synthesis.

Molecular Targets and Pathways: The specific molecular targets and pathways depend on the context of its use. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. In chemical synthesis, it serves as a reactive intermediate that can be transformed into a wide range of products.

Comparison with Similar Compounds

    Morpholine: A parent compound without the bromomethyl and carbonyl groups.

    2-(Chloromethyl)morpholin-3-one: Similar structure but with a chlorine atom instead of bromine.

    3-Morpholinone: Lacks the bromomethyl group but retains the carbonyl group.

Uniqueness: 2-(Bromomethyl)morpholin-3-one is unique due to the presence of both the bromomethyl and carbonyl groups, which confer distinct reactivity and versatility in chemical synthesis. The bromomethyl group allows for a wide range of substitution reactions, while the carbonyl group provides additional sites for chemical modification.

Properties

IUPAC Name

2-(bromomethyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c6-3-4-5(8)7-1-2-9-4/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQBJYBFTFUXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(=O)N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138232-60-5
Record name 2-(bromomethyl)morpholin-3-one
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